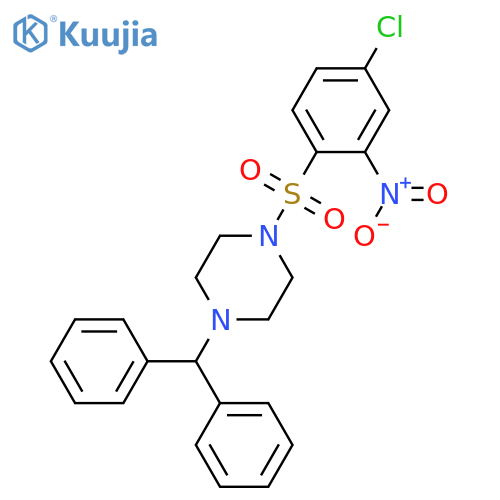

Cas no 1024174-15-9 (1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine)

1024174-15-9 structure

商品名:1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine

CAS番号:1024174-15-9

MF:C23H22ClN3O4S

メガワット:471.956483364105

MDL:MFCD03839788

CID:5185810

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine

-

- MDL: MFCD03839788

- インチ: 1S/C23H22ClN3O4S/c24-20-11-12-22(21(17-20)27(28)29)32(30,31)26-15-13-25(14-16-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2

- InChIKey: RCUUEDFRTDNQAN-UHFFFAOYSA-N

- ほほえんだ: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)CCN(S(C2=CC=C(Cl)C=C2[N+]([O-])=O)(=O)=O)CC1

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-10438-20MG |

1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |

1024174-15-9 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | MS-10438-100MG |

1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |

1024174-15-9 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| abcr | AB164336-10 g |

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene |

1024174-15-9 | 10g |

€482.50 | 2023-05-08 | ||

| Key Organics Ltd | MS-10438-1MG |

1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |

1024174-15-9 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | MS-10438-5MG |

1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |

1024174-15-9 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB164336-1g |

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene; . |

1024174-15-9 | 1g |

€211.30 | 2024-06-10 | ||

| abcr | AB164336-10g |

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene; . |

1024174-15-9 | 10g |

€482.50 | 2024-06-10 | ||

| abcr | AB164336-1 g |

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene |

1024174-15-9 | 1g |

€211.30 | 2023-05-08 | ||

| abcr | AB164336-5 g |

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene |

1024174-15-9 | 5g |

€377.50 | 2023-05-08 | ||

| Key Organics Ltd | MS-10438-50MG |

1-(4-chloro-2-nitrobenzenesulfonyl)-4-(diphenylmethyl)piperazine |

1024174-15-9 | >90% | 50mg |

£102.00 | 2025-02-09 |

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1024174-15-9 (1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1024174-15-9)1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0